molecular formula C16H20ClN B1332839 Bis(2-phenylethyl)amine hydrochloride CAS No. 6332-28-1

Bis(2-phenylethyl)amine hydrochloride

Cat. No.: B1332839
CAS No.: 6332-28-1
M. Wt: 261.79 g/mol
InChI Key: GBMYHLWTKLNQKD-UHFFFAOYSA-N
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Description

Bis(2-phenylethyl)amine hydrochloride is a useful research compound. Its molecular formula is C16H20ClN and its molecular weight is 261.79 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27304. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemical Sterilization

Bis(2-phenylethyl)amine hydrochloride has been utilized in the sterilization of blood and blood plasma. Methyl-bis(beta-chloroethyl) amine hydrochloride, a compound related to this compound, demonstrated effective virucidal and bactericidal effects in plasma, serum, or whole blood. This process is non-toxic at certain pH levels and does not significantly affect blood cells or blood components like complement, immune bodies, or fibrinogen (Hartman, Mangun, Feeley, & Jackson, 1949).

2. Synthesis under Microwave Irradiation

Research has explored the synthesis of bis(2-benzimidazolylmethyl)amine under microwave irradiation, a method that is more efficient than conventional methods. This process, involving the reaction of o-phenylenediamine with iminodiacetic acid, is significantly faster and yields higher product amounts, indicating potential for improved synthesis techniques for related compounds (Zhang Jin-yan, 2009).

3. Synthesis Optimization

There's also research on optimizing the synthesis of bis(2-chloroethyl)amine hydrochloride, a related compound, focusing on reaction conditions like temperature and reaction time. This optimized process is simple, economic, and environmentally friendly (Xiao Cui-ping, 2009).

4. Antimicrobial and Antiviral Properties

This compound-related compounds have been studied for their antimicrobial and antiviral properties. For instance, bis[(2-chlorocarbonyl)phenyl] diselenide and its derivatives showed high activity against Gram-positive bacteria and human herpes virus, demonstrating the potential of these compounds in medical applications (Giurg et al., 2017).

5. NMDA Receptor Antagonism

Studies on bis(phenylalkyl)amines, structurally analogous to this compound, have shown them to be selective antagonists of NMDA receptors. This research provides insights into designing novel NR2B-selective antagonists, potentially useful for treating neurological disorders (Tamiz et al., 1998).

6. Asymmetric Catalysis

This compound derivatives have been used in the synthesis of phosphoramidite ligands, which are crucial in asymmetric catalysis. This research provides scalable protocols for synthesizing these ligands, indicating their importance in organic synthesis (Smith et al., 2008).

Safety and Hazards

Bis(2-phenylethyl)amine hydrochloride is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

Properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16;/h1-10,17H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMYHLWTKLNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6332-28-1
Record name Benzeneethanamine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27304
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name bis(2-phenylethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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